molecular formula C16H12Cl2N4O2S B3672645 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea

Cat. No.: B3672645
M. Wt: 395.3 g/mol
InChI Key: FWKOVWMCDXWXGQ-UHFFFAOYSA-N
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Description

“N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea” is a chemical compound with the molecular formula C12H11Cl2N3OS . It is a derivative of thiadiazole, a class of compounds known for their wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in literature . Starting from 4-chlorobenzoic acid, a series of steps including esterification, hydrazination, salt formation, and cyclization were performed to afford the thiadiazole intermediate. This intermediate was then converted into a sulfonyl chloride, which underwent a nucleophilic attack by amines to give the final product .


Molecular Structure Analysis

The molecular structure of this compound includes a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. It also contains dichlorophenyl and methoxyphenyl groups attached to the thiadiazole ring via a urea linkage .


Physical and Chemical Properties Analysis

The molecular weight of “N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea” is 316.20624 . Other physical and chemical properties are not available in the retrieved data.

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Given the known activities of similar thiadiazole derivatives, it could be of interest to investigate its potential antiviral, antifungal, or antibacterial properties .

Properties

IUPAC Name

1-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O2S/c1-24-13-5-3-2-4-12(13)19-15(23)20-16-22-21-14(25-16)10-7-6-9(17)8-11(10)18/h2-8H,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKOVWMCDXWXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea
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N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea
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N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea
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N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea
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N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea
Reactant of Route 6
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N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea

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